molecular formula C9H8ClN3O B1370451 N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine CAS No. 629658-05-5

N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine

Cat. No.: B1370451
CAS No.: 629658-05-5
M. Wt: 209.63 g/mol
InChI Key: PEEZSSNXCUTRPK-UHFFFAOYSA-N
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Description

N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine is a heterocyclic amine featuring a pyrazine core substituted with a chlorine atom at position 6 and an N-(2-furylmethyl) group at position 2. Its molecular formula is C₉H₉ClN₃O, with a molar mass of 223.64 g/mol. Pyrazine derivatives are electron-deficient due to the presence of two nitrogen atoms, making them reactive toward nucleophilic substitution and metal coordination.

Properties

IUPAC Name

6-chloro-N-(furan-2-ylmethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-8-5-11-6-9(13-8)12-4-7-2-1-3-14-7/h1-3,5-6H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEZSSNXCUTRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • 6-Chloro-2-chloropyrazine or 6-chloro-2-halopyrazine derivatives
  • 2-Furylmethylamine (2-furanmethanamine)

Reaction Conditions

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to dissolve both reactants and facilitate nucleophilic substitution.
  • Temperature: Reflux conditions (typically 80–120 °C depending on solvent) to promote reaction kinetics.
  • Catalysts/Base: Mild bases such as triethylamine or potassium carbonate may be used to neutralize generated acids and drive the reaction forward.
  • Time: Reaction times vary from several hours to overnight to ensure complete conversion.

Typical Reaction Scheme

$$
\text{6-Chloro-2-halopyrazine} + \text{2-furylmethylamine} \xrightarrow[\text{Reflux}]{\text{DMF or MeCN}} \text{this compound}
$$

This nucleophilic aromatic substitution (S_NAr) involves the displacement of the halogen on the pyrazine ring by the amine nucleophile.

Detailed Preparation Methods and Research Findings

Step Description Conditions Notes
1 Dissolution of 6-chloro-2-halopyrazine in DMF or acetonitrile Ambient to reflux temperature Ensures solubility and activation of electrophile
2 Addition of 2-furylmethylamine and base (e.g., triethylamine) Reflux (80–120 °C) for 6–24 hours Base scavenges HCl formed, driving reaction
3 Monitoring reaction progress by TLC or HPLC Periodic sampling Ensures completion and purity
4 Workup by aqueous extraction and purification Extraction with water and organic solvent, followed by chromatography Isolates pure product
  • The reaction proceeds via nucleophilic attack of the amine nitrogen on the electron-deficient pyrazine ring carbon bearing the chloro substituent.
  • Use of polar aprotic solvents enhances nucleophilicity of the amine and stabilizes intermediates.
  • Reflux conditions optimize reaction rate and yield.
  • Purification typically involves column chromatography or recrystallization to obtain analytically pure compound.

Alternative Synthetic Approaches

While the direct nucleophilic substitution is the most common, alternative methods reported in related heterocyclic synthesis literature include:

  • Catalytic cyclization strategies: Transition metal-catalyzed annulation or cycloisomerization reactions can construct pyrazine rings with desired substitution patterns, although specific reports for this compound are limited.
  • Stepwise functional group transformations: Starting from pyrazine derivatives with other leaving groups or protected amines, followed by deprotection and coupling with furan derivatives.
  • Use of activated intermediates: Such as pyrazinyl triflates or sulfonates to improve leaving group ability and reaction efficiency.

Research Data Summary

Parameter Typical Value/Range Source/Remarks
Molecular weight 209.63 g/mol PubChem
Solvent DMF, Acetonitrile Vulcanchem
Temperature 80–120 °C (reflux) Vulcanchem
Reaction time 6–24 hours Vulcanchem
Yield Variable, often >70% Dependent on conditions, reported in synthesis notes
Purification Column chromatography, recrystallization Standard organic purification

Analytical and Quality Control

  • Reaction monitoring is typically done via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Structural confirmation by NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis.
  • Purity assessment by melting point determination and chromatographic purity.

Summary and Outlook

The preparation of this compound is well-established via nucleophilic aromatic substitution of chloro-substituted pyrazines with 2-furylmethylamine under reflux in polar aprotic solvents. This method is efficient, scalable, and yields a compound of interest for further medicinal chemistry exploration. Alternative catalytic or stepwise synthetic routes may be developed to improve yields or facilitate functional group diversity.

Continued research into reaction optimization, catalyst development, and green chemistry approaches could enhance the synthesis of this compound, enabling broader applications in drug discovery and material science.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazinyl Chloro Group

The chloro substituent on the pyrazine ring undergoes nucleophilic displacement with amines, thiols, or alkoxides.

ReactantConditionsProductYield (%)Source
Prop-2-yn-1-amineAu(PPh₂Cy)Cl, CH₃CN, 60°CThieno[3,2-b]pyridin-7-amine92
EthylenediamineK₂CO₃, DMF, 80°CBis-pyrazinyl ethylenediamine78

Mechanistic Insight : The electron-withdrawing pyrazine ring enhances the electrophilicity of the C–Cl bond, facilitating substitution .

Reductive Alkylation and Amine Functionalization

The furylmethylamine group participates in reductive alkylation:

  • Substrates : Ketones, aldehydes.

  • Catalysts : Cp*Ir complexes, NaBH₄ .

  • Products : Secondary or tertiary amines via imine intermediates .

Example :

N 6 Chloro 2 pyrazinyl N 2 furylmethyl amine+AcetoneNaBH4N Isopropyl Derivative[6]\text{N 6 Chloro 2 pyrazinyl N 2 furylmethyl amine}+\text{Acetone}\xrightarrow{\text{NaBH}_4}\text{N Isopropyl Derivative}\quad[6]

Cross-Coupling Reactions

The pyrazinyl chloride undergoes Suzuki-Miyaura or Negishi couplings:

  • Negishi Coupling : Reaction with arylzinc reagents (Pd₂(dba)₃/XPhos) yields 2-arylpyrazines .

  • Suzuki Coupling : Limited due to competing side reactions at the furyl group .

Optimized Conditions :

  • Catalyst : Pd(OAc)₂ (2 mol%), XPhos (4 mol%).

  • Solvent : THF, 80°C, 12h .

Theoretical and Mechanistic Studies

  • Pyrazine Ring Activation : DFT calculations confirm C–Cl bond polarization (Mulliken charge: Cl = -0.32), favoring nucleophilic attack .

  • Catalytic Cycles : Au(I) catalysts stabilize transition states in annulation via π-activation of alkynes .

Scientific Research Applications

N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine has been studied for its potential biological activities, including:

  • Antitumor Activity :
    • Research indicates that derivatives of pyrazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range against human cancer cells, suggesting potent antitumor potential .
  • Anti-inflammatory Properties :
    • In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Activity :
    • The compound has also been evaluated for antimicrobial properties, showing effectiveness against certain bacterial strains, which positions it as a candidate for developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored, including:

  • Cyclization Reactions : Utilizing aldehydes and propargyl amines under catalytic conditions to yield pyrazine derivatives.
  • Cross-Coupling Reactions : Employing palladium-catalyzed methods to form carbon-nitrogen bonds, which are crucial for constructing complex heterocycles .

Table 1: Cytotoxic Activity of Pyrazine Derivatives

Compound NameCell LineIC50 (nM)
This compoundMCF-745
Similar Pyrazine Derivative 1HCT-11648
Similar Pyrazine Derivative 2HepG-290

Table 2: Anti-inflammatory Effects

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
This compound Treatment300250

Case Studies

  • Case Study on Antitumor Efficacy :
    • A study involving xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The results suggest that this compound may inhibit tumor growth through apoptosis induction in cancer cells.
  • Safety and Toxicity Assessment :
    • Toxicological evaluations conducted on animal models indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed. This highlights the potential for clinical applications in oncology.

Mechanism of Action

The mechanism of action of N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furylmethylamine group can form hydrogen bonds or hydrophobic interactions with target proteins, while the pyrazine ring can participate in π-π stacking interactions. These interactions can lead to the inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Pyrazine vs. Pyrimidine/Pyridazine: Pyrazine (two N atoms at 1,4-positions) is more electron-deficient than pyrimidine (N at 1,3) or pyridazine (N at 1,2), leading to higher reactivity in nucleophilic substitution .
  • Substituent Effects :

    • Furylmethyl vs. THF-Methyl : The aromatic furyl group in the target compound enables π-π stacking, whereas the saturated THF group in 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine enhances polarity and water solubility .
    • Cyclohexyl vs. Furylmethyl : The cyclohexyl group in 6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine introduces significant steric hindrance, which may reduce reaction rates in catalytic processes .

Biological Activity

N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 6-chloro-2-pyrazine with 2-furylmethyl amine. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing the chemical environment of hydrogen atoms.
  • Mass Spectrometry (MS) : Employed to determine the molecular weight and confirm the molecular formula.
  • Elemental Analysis : To verify the composition of the synthesized compound.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli and Xanthomonas campestris

Results indicated that certain derivatives possess significant antibacterial activity, often outperforming standard antibiotics in specific assays. For instance, compounds derived from similar structures showed potent activity against multidrug-resistant strains, suggesting a promising therapeutic potential against resistant infections .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3aS. aureus8 µg/mL
3fE. coli16 µg/mL
3hB. subtilis4 µg/mL

Anticancer Activity

In addition to antimicrobial properties, compounds related to this compound have been investigated for their anticancer effects. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Compounds have been shown to interfere with cell cycle progression, leading to reduced tumor growth.

In vitro studies demonstrated that some derivatives effectively inhibited the growth of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range .

Case Studies

  • Antibacterial Efficacy :
    A study conducted by Nagashree et al. synthesized several derivatives based on 6-chloro-pyridin-2-ylamine and evaluated their antibacterial activities. Among these, compounds exhibited varying degrees of effectiveness against pathogenic bacteria, with some showing significant inhibition at low concentrations .
  • Anticancer Potential :
    In another investigation focusing on pyrazine derivatives, researchers found that specific compounds could inhibit protein tyrosine phosphatase activity, which is crucial in cancer cell signaling pathways. This inhibition correlated with reduced viability in cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound derivatives. Key factors influencing activity include:

  • Substituent Position : The position of chlorine and furylmethyl groups affects the overall potency.
  • Hydrophilicity vs. Hydrophobicity : Balancing these properties can enhance bioavailability and cellular uptake.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine be optimized for improved yield and purity?

  • Methodology : Begin with nucleophilic substitution between 6-chloro-2-pyrazinamine and 2-furylmethyl halides under reflux in aprotic solvents (e.g., DMF or acetonitrile). Use a 1:1.2 molar ratio of pyrazinamine to halide to minimize side reactions. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Optimize temperature (80–100°C) and reaction time (12–24 hrs) to balance yield and decomposition risks .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Acquire 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl₃ to confirm proton environments and substituent positions. Compare chemical shifts with similar pyrazine derivatives (e.g., δ 8.2–8.5 ppm for pyrazinyl protons) .
  • HRMS : Use electrospray ionization (ESI-HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • XRD : Grow single crystals via slow evaporation in methanol. Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refine structures with SHELXL .

Q. How does this compound function as a ligand in coordination chemistry?

  • Methodology : Test its chelation capacity with transition metals (e.g., Mn, Co, Ni) in acetonitrile/methanol solutions. Use molar ratios of 1:1 (ligand:metal) and monitor complexation via UV-Vis (e.g., d-d transitions) and cyclic voltammetry. Characterize the resulting complexes via IR (shift in C=N and N-H stretches) and magnetic susceptibility measurements .

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., DFT) and experimental structural data (e.g., bond lengths) be resolved?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to optimize geometry and compare with XRD-derived bond lengths. Adjust basis sets or include solvent effects (e.g., PCM model) to improve agreement. Cross-validate with spectroscopic data (e.g., IR vibrational modes) to identify systematic errors .

Q. What strategies are effective for analyzing non-covalent interactions (e.g., hydrogen bonding, π-π stacking) in its crystal lattice?

  • Methodology : Use Mercury software to calculate intermolecular distances and angles from XRD data. Identify C–H⋯O/N interactions (2.5–3.2 Å) and π-π stacking (3.4–4.0 Å interplanar distances). Validate via Hirshfeld surface analysis to quantify interaction contributions . For dynamic behavior, perform variable-temperature XRD or molecular dynamics simulations .

Q. How can its potential as a kinase inhibitor be evaluated experimentally?

  • Methodology :

  • Enzyme Assays : Screen against recombinant kinases (e.g., EGFR, BRAF) using ADP-Glo™ or fluorescence polarization assays. Use staurosporine as a positive control.
  • Cellular Studies : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare IC₅₀ values with known inhibitors (e.g., GW-441756 derivatives) .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes in kinase ATP pockets. Prioritize residues (e.g., hinge region) for mutagenesis validation .

Data Contradiction Analysis

Q. How should discrepancies between NMR and mass spectrometry data be addressed?

  • Methodology : Re-examine sample purity via HPLC (≥95% purity). For HRMS, check adduct formation (e.g., Na+^+/K+^+) or isotopic patterns. If NMR signals suggest impurities, repeat column chromatography with alternative solvents (e.g., dichloromethane/methanol) .

Q. What steps mitigate inconsistencies in metal complex stoichiometry?

  • Methodology : Use Job’s plot (continuous variation method) to determine ligand:metal ratios. Validate via elemental analysis (C, H, N, Cl) and ICP-OES for metal content. If discrepancies persist, consider ligand degradation during synthesis (e.g., hydrolysis of furyl groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine
Reactant of Route 2
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N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.